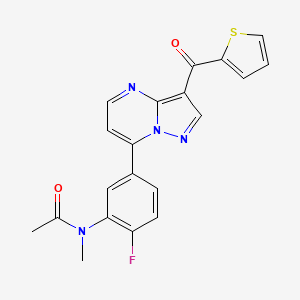









|
REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)=[O:8].CN(C)[CH:16]=[CH:17][C:18]([C:20]1[CH:21]=[CH:22][C:23]([F:31])=[C:24]([N:26]([CH3:30])[C:27](=[O:29])[CH3:28])[CH:25]=1)=O>CC(O)C>[F:31][C:23]1[CH:22]=[CH:21][C:20]([C:18]2[N:6]3[N:5]=[CH:4][C:3]([C:7]([C:9]4[S:10][CH:11]=[CH:12][CH:13]=4)=[O:8])=[C:2]3[N:1]=[CH:16][CH:17]=2)=[CH:25][C:24]=1[N:26]([CH3:30])[C:27](=[O:29])[CH3:28]
|


|
Name
|
|
|
Quantity
|
7.312 kg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=NN1)C(=O)C=1SC=CC1
|
|
Name
|
N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide
|
|
Quantity
|
10 kg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=CC(=O)C=1C=CC(=C(C1)N(C(C)=O)C)F)C
|
|
Name
|
starting material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
80 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 300 L vessel was flushed with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
Acetic acid (40.0 L) was charged
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass was cooled to 60-70° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 40-45° C. and aged for at least 1 hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled over approximately 2.5 hours to 0-5° C. and aged for at least 2 hours
|
|
Duration
|
2.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
Solids were filtered
|
|
Type
|
WASH
|
|
Details
|
washed twice with 10.0 L of chilled 2-propanol
|
|
Type
|
CUSTOM
|
|
Details
|
The solid product was dried under vacuum at 50° C. (±5° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
to remove residual solvents (<0.5% w/w of acetic acid and <0.5% w/w of 2-propanol)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)C1=CC=NC=2N1N=CC2C(=O)C=2SC=CC2)N(C(C)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.686 kg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |